The synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine and its derivatives typically involves multi-step reactions using various starting materials. A common strategy involves constructing the pyridazine ring onto a pre-existing pyrazole moiety. For instance, one method uses 3-amino-1H-pyrazolo[3,4-c]pyridazine as a starting material to construct the triazolopyrazolepyridazine ring system. [ [] ] Another approach uses a 5-chloropyrazole-4-carbaldehyde derivative as a precursor for the pyrazolo[4,3-c]pyridine core, which can be further modified to obtain the desired pyrazolopyridazine derivative. [ [] ]
The reactivity of 6-chloro-1H-pyrazolo[4,3-c]pyridazine is mainly attributed to the presence of the chlorine atom, which serves as a point for further functionalization. The chlorine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines and thiols, to introduce diverse substituents onto the pyrazolopyridazine core. [ [, ] ] This versatility in chemical reactivity makes 6-chloro-1H-pyrazolo[4,3-c]pyridazine a valuable building block for synthesizing a wide range of derivatives with tailored properties.
Derivatives of pyrazolopyridazines have been studied for their potential antimicrobial activity. [ [, ] ] These compounds exhibit activity against various fungal and bacterial strains, making them promising candidates for developing new antimicrobial agents.
Pyrazolo[4,3-c]pyridine derivatives, structurally similar to pyrazolopyridazines, have shown promising anticancer activity. [ [, , ] ] For example, FMPPP, a 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivative, has demonstrated anti-proliferative effects on prostate cancer cells.
Pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, a class of compounds sharing structural similarities with pyrazolopyridazines, have been reported as potent xanthine oxidase inhibitors. [ [] ] These inhibitors show significant potential for treating conditions associated with elevated uric acid levels, such as gout.
The incorporation of the tetrazole functionality into the 3,6-dinitropyrazolo-[4,3-c]pyrazole framework has led to the development of thermally stable and insensitive energetic materials. [ [] ] These materials exhibit desirable properties such as high thermal decomposition temperatures and low sensitivities to mechanical stimuli, making them suitable for applications requiring enhanced safety profiles.
Substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, structurally related to pyrazolopyridazines, have been investigated for their interactions with adenosine receptors. [ [] ] These compounds demonstrate affinity for the hA3 adenosine receptor subtype, suggesting their potential use in developing therapeutics targeting this receptor.
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6